molecular formula C17H27ClN8O5 B521536 Blasticidin S hydrochloride CAS No. 3513-03-9

Blasticidin S hydrochloride

货号: B521536
CAS 编号: 3513-03-9
分子量: 458.9 g/mol
InChI 键: YQXYQOXRCNEATG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Blasticidin S hydrochloride is a nucleoside antibiotic derived from Streptomyces griseochromogenes. It inhibits protein synthesis in prokaryotic and eukaryotic cells by binding to the ribosome’s peptidyltransferase center, preventing peptide bond formation and trapping deformed tRNA on the ribosome . Its mechanism involves blocking ribosomal translation termination, leading to rapid cell death at low concentrations (1–50 µg/mL in mammalian cells; 50–100 µg/mL in E. coli) . Resistance is conferred by deaminase genes (bsr or BSD), which convert Blasticidin S into non-toxic deaminohydroxyblasticidin S .

This compound is widely used as a selectable marker in genetic engineering for organisms ranging from algae (Chlamydomonas reinhardtii) to mammals due to its specificity and lack of cross-resistance with other antibiotics .

准备方法

合成路线和反应条件: Blasticidin S 盐酸盐通常通过从链霉菌的发酵液中分离得到。分离过程包括吸附在阳离子交换树脂上,然后用盐酸洗脱。 然后在真空下浓缩粗盐酸盐以获得结晶游离碱或商业上使用的苯甲胺苯磺酸盐 .

工业生产方法: 在工业环境中,Blasticidin S 盐酸盐的生产涉及链霉菌的大规模发酵。 发酵液经过一系列纯化步骤,包括过滤、离子交换色谱和结晶,最终得到最终产品 .

化学反应分析

反应类型: Blasticidin S 盐酸盐经历多种化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物包括 Blasticidin S 的各种衍生物,它们可以具有改变的生物活性及特性 .

科学研究应用

Key Applications

  • Gene Selection and Cell Culture
    • Blasticidin S hydrochloride is extensively used in gene selection experiments. Researchers utilize vectors containing a Blasticidin resistance gene, allowing for the survival of only those cells that have integrated the desired genetic construct.
    • This application is crucial for isolating genetically modified organisms in various research contexts, including mammalian cell lines like HeLa cells .
  • Stable Cell Line Development
    • In creating stable cell lines, this compound serves as a selection marker. By integrating a gene of interest alongside a Blasticidin resistance marker, researchers can ensure that only cells expressing the desired gene survive under selective pressure.
    • Continuous exposure to the antibiotic allows for the propagation of these genetically modified cells over extended periods .
  • Functional Genomics
    • Functional genomic studies often require selectable markers to maintain genetically altered cells. This compound is employed to ensure that only cells expressing the resistance gene persist through multiple generations, facilitating long-term studies on gene function .
  • Recombinant Protein Production
    • In recombinant protein production, cells engineered to produce specific proteins are often equipped with a Blasticidin resistance gene. This ensures that only those producing the target protein are maintained in culture, enhancing yield and efficiency .
  • Agricultural Applications
    • Historically, Blasticidin S has been utilized as a fungicide for controlling rice blast disease (Piricularia oryzae) in agricultural settings, demonstrating its versatility beyond laboratory applications .

Advantages of this compound

  • High Efficiency : Effective at low concentrations, allowing for rapid selection of genetically modified cells.
  • Broad Spectrum : Active against various prokaryotic and eukaryotic cells, providing flexibility across different experimental setups.
  • Clear Selection Process : The antibiotic quickly eliminates non-resistant cells, enabling straightforward identification of successful transformations .
  • Water Solubility : Highly soluble in water and acetic acid, facilitating easy preparation and application in laboratory protocols .

Case Study 1: Development of Stable Cell Lines

In a study involving HeLa cells, researchers integrated the Blasticidin S resistance gene into their genome. The resulting stable cell lines exhibited remarkable resistance to the antibiotic, allowing for efficient selection and propagation of genetically modified cells over time.

Case Study 2: Functional Genomics Research

A research team utilized this compound to maintain genetically modified yeast strains designed for metabolic engineering. The selection process ensured that only those strains with successful genetic modifications were retained, leading to significant advancements in biofuel production.

Data Table: Concentration Guidelines for this compound

ApplicationRecommended Concentration (µg/mL)
Gene Selection5 - 20
Stable Cell Line Development10 - 30
Functional Genomics1 - 10
Recombinant Protein Production10 - 50

作用机制

Blasticidin S 盐酸盐通过抑制核糖体中翻译的终止步骤和肽键的形成而发挥其作用。它与核糖体的肽酰转移酶中心结合,阻止肽酰-tRNA 的水解,从而阻断蛋白质合成。 此作用对原核和真核细胞均有效 .

相似化合物的比较

Key Antibiotics Used as Selectable Markers in Chlamydomonas reinhardtii

The following table compares Blasticidin S hydrochloride with other antibiotics commonly used in Chlamydomonas genetic engineering:

Antibiotic Mechanism of Action Effective Concentration (mg/L) Resistance Gene Cross-Resistance Key Limitations
Blasticidin S Inhibits ribosomal peptide bond formation; traps tRNA 50 (solid/liquid cultures) bsr, BSD None observed with other antibiotics High potency requires precise dosing
Zeocin Induces DNA double-strand breaks 15 Sh ble None reported Mutagenic; potential for unwanted mutations
Hygromycin B Inhibits ribosomal translocation 20 hph None reported Slower selection efficiency
Kanamycin Binds 30S ribosomal subunit, misreads mRNA 50 nptII Confers resistance to paromomycin Limited use in Chlamydomonas CLiP strains
Paromomycin Binds 16S rRNA, disrupts translation 20 aphVIII Cross-resistant with kanamycin Overlaps with kanamycin applications
Spectinomycin Binds 16S rRNA, inhibits translocation 100 aadA None reported Lower potency in some strains

Critical Research Findings

In contrast, nptII (kanamycin resistance) confers unintended resistance to paromomycin, limiting its utility in advanced genetic screens .

Efficacy Across Strains :

  • Blasticidin S at 50 mg/L effectively inhibited growth in all tested Chlamydomonas strains (CC-4533, CC-124, UVM4), regardless of genetic background .
  • Zeocin required lower concentrations (15 mg/L) but posed mutagenic risks, making Blasticidin S preferable for long-term studies .

Resistance genes (bsr, BSD) are smaller (~400 bp) and more versatile than aphVIII (paromomycin resistance, ~1.2 kb), simplifying vector design .

Applications in Synthetic Biology :

  • Blasticidin S resistance modules have been integrated into the Chlamydomonas Modular Cloning (MoClo) toolkit, enabling combinatorial use with CRISPR/Cas9 and other editing tools .

生物活性

Blasticidin S hydrochloride (Blasticidin S HCl) is a nucleoside antibiotic derived from Streptomyces griseochromogenes. It has garnered significant attention due to its unique mechanism of action, which primarily involves the inhibition of protein synthesis in both prokaryotic and eukaryotic cells. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Blasticidin S HCl inhibits protein synthesis by binding to the ribosomal P-site, which enhances the binding of tRNA and subsequently prevents peptide bond formation. This action disrupts the translation process, leading to cell death. Additionally, Blasticidin S has been shown to inhibit DNA synthesis independently from its effects on protein synthesis, indicating a multifaceted role in cellular processes .

Biological Activity Overview

The biological activity of Blasticidin S HCl can be summarized as follows:

Activity Details
Inhibition of Protein Synthesis Acts on peptide transfer from peptidyl-tRNA to aminoacyl-tRNA.
DNA Synthesis Inhibition Inhibits DNA synthesis independently of protein synthesis effects.
Cell Line Effects Induces rapid cell dissociation and death in various cell lines, particularly in transfected cells with bsr or BSD resistance genes .
Antifungal Properties Exhibits antifungal activity alongside its antibacterial effects .
Resistance Mechanism Resistance is conferred by the expression of Blasticidin S deaminase genes (bsd or bsr), which convert Blasticidin S into a non-toxic form .

1. Selection in Transfected Cells

Blasticidin S HCl is extensively used as a selection agent for mammalian and prokaryotic cells that have been transformed with plasmids containing resistance genes. A study highlighted its efficacy in selecting transfected cells, demonstrating that concentrations between 1 µg/mL and 30 µg/mL are optimal depending on various factors such as cell line and growth conditions .

2. Derivatization Studies

Recent research focused on the semisynthetic development of Blasticidin S derivatives to enhance its antibacterial properties. A library of derivatives was created, which showed increased activity against Gram-positive bacteria while maintaining lower cytotoxicity towards human cells compared to the original compound. The study utilized molecular docking to suggest that enhanced interactions with the ribosome could explain the improved efficacy .

3. Comparative Efficacy Against Pathogens

In a comparative study assessing the minimum inhibitory concentrations (MICs) against various pathogens, Blasticidin S demonstrated significant antibacterial activity, particularly against strains like Staphylococcus aureus and Enterococcus faecalis. The results indicated that while Blasticidin S is effective, its derivatives exhibited even greater selectivity and potency against pathogenic bacteria .

Table 1: Minimum Inhibitory Concentrations (MIC) of Blasticidin S Against Various Pathogens

Pathogen MIC (µg/mL)
Staphylococcus aureus0.5
Enterococcus faecalis1.0
Klebsiella pneumoniae2.0
Pseudomonas aeruginosa4.0

Table 2: Cytotoxicity Assays of Blasticidin S Derivatives

Compound CC50 (µg/mL) IC50 (µg/mL) Selectivity Index (SI)
Blasticidin S1052
Derivative P101535

常见问题

Basic Research Questions

Q. What is the mechanism of action of Blasticidin S hydrochloride in inhibiting protein synthesis?

this compound inhibits protein synthesis by binding to the peptidyl transferase center of ribosomes, preventing peptide bond formation and hydrolysis of peptidyl-tRNA. This disrupts elongation during translation in both prokaryotic and eukaryotic cells . Methodologically, its efficacy can be confirmed via radiolabeled amino acid incorporation assays or Western blotting to monitor nascent protein synthesis suppression.

Q. What are the standard protocols for using Blasticidin S as a selection agent in mammalian cell cultures?

Typical protocols involve:

  • Transfection : Introduce a plasmid carrying the bsr or BSD resistance gene.
  • Concentration optimization : Start with 2–10 µg/ml for mammalian cells (e.g., HEK293, HeLa) and titrate based on cell viability assays .
  • Selection timeline : Replace media with Blasticidin S-containing media 48 hours post-transfection. Refresh every 3–4 days; stable colonies emerge in 7–10 days .

Q. Which resistance genes are compatible with Blasticidin S selection, and how do they confer resistance?

  • bsr (from Bacillus cereus) and BSD (from Aspergillus terreus) encode deaminases that convert Blasticidin S into a non-toxic metabolite.
  • bls (from Streptomyces spp.) encodes an acetyltransferase that modifies the antibiotic .
    These genes are validated in mammalian, plant, and bacterial systems. Use PCR or sequencing to confirm integration in transfected cells.

Advanced Research Questions

Q. How can researchers address variable sensitivity to Blasticidin S across cell lines?

Cell-specific sensitivity arises due to differences in:

  • Efflux pumps (e.g., ABC transporters).
  • Growth rates (faster-growing cells may require higher doses).
    Methodological solutions :
  • Perform dose-response curves (e.g., 0–50 µg/ml) with viability assays (MTT/CellTiter-Glo).
  • Optimize media pH (higher pH enhances antibiotic activity in bacterial cultures) .
  • Use proton-dependent oligopeptide transporters (POT) inhibitors in cells with high efflux activity .

Q. How is Blasticidin S integrated into CRISPR/Cas9 genome-editing workflows?

Blasticidin S is used to select cells after homology-directed repair (HDR) in CRISPR experiments. For example:

  • HDR donor vectors include bsr or BSD cassettes flanked by homology arms.
  • Post-transfection, apply Blasticidin S (1–10 µg/ml) to enrich for edited clones. Validate edits via PCR or Sanger sequencing .

Q. What experimental strategies mitigate Blasticidin S resistance instability in long-term cultures?

  • Dual selection : Combine Blasticidin S with a second antibiotic (e.g., puromycin) to reduce escapee populations.
  • Regular re-screening : Periodically re-challenge cells with Blasticidin S and isolate resistant subclones.
  • Fluorescence reporters : Link resistance genes to fluorescent markers (e.g., GFP) for real-time monitoring .

Q. How does Blasticidin S compare to cycloheximide in inhibiting eukaryotic translation?

  • Blasticidin S : Blocks peptide bond formation, acting earlier in elongation. Effective at 1–50 µg/ml in mammalian cells.
  • Cycloheximide : Inhibits peptidyltransferase activity at higher concentrations (e.g., 10–100 µg/ml).
    Key distinction : Blasticidin S shows faster inhibition (≥90% suppression within 10 minutes at 50 µg/ml) and lower cytotoxicity in prolonged assays .

Q. What are the stability and storage recommendations for Blasticidin S solutions?

  • Stock solutions : Prepare at 10 mg/ml in sterile water or HEPES buffer (pH 7.5).
  • Storage :
    • Powder : Stable at -20°C for ≥2 years.
    • Aqueous solutions : Store at -20°C for 1 month or -80°C for 6 months. Avoid freeze-thaw cycles .
      Validate activity via minimum inhibitory concentration (MIC) assays after long-term storage.

Q. How should researchers resolve contradictions in reported effective concentrations for bacterial systems?

Discrepancies in E. coli studies (e.g., 25–100 µg/ml vs. 50–100 µg/ml ) arise from strain-specific resistance or media composition. Recommendations :

  • Use low-salt LB media (pH 8.0) to enhance antibiotic uptake.
  • Pre-test Blasticidin S susceptibility using agar plate kill curves for each bacterial strain.

Q. What safety precautions are critical when handling this compound?

  • Hazard classification : Acute oral toxicity (H300), harmful via skin contact (H312), and inhalation (H332) .
  • Protocols :
    • Use gloves, lab coats, and eye protection .
    • Work in a fume hood when preparing solutions.
    • Decontaminate spills with 70% ethanol or sodium hypochlorite .

属性

IUPAC Name

3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N8O5.ClH/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXYQOXRCNEATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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